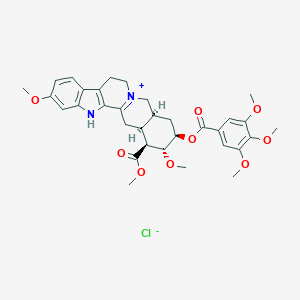
1-甲基哌啶-2-羧酸
描述
1-Methylpiperidine-2-carboxylic acid (1-MPCA) is an important compound in the field of organic chemistry, having a wide range of applications in both scientific research and industrial processes. It is a versatile molecule that can be used as a building block for synthesizing various compounds and as a reagent for various chemical reactions. 1-MPCA has a unique structure, which makes it a valuable tool for scientific research and industrial applications.
科学研究应用
在药物设计中的作用
哌啶类,包括1-甲基哌啶-2-羧酸,是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
哌啶衍生物的合成
1-甲基哌啶-2-羧酸可用于分子内和分子间反应,从而形成各种哌啶衍生物 . 这些包括取代的哌啶类、螺哌啶类、缩合哌啶类和哌啶酮类 .
潜在药物的生物学评估
哌啶部分,包括1-甲基哌啶-2-羧酸,参与了潜在药物的发现和生物学评估 . 这是由于哌啶的生物活性 .
多组分反应
1-甲基哌啶-2-羧酸可用于多组分反应 . 这些反应是一种化学反应类型,其中三种或更多种反应物结合形成产物 .
对映选择性合成
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
1-Methylpiperidine-2-carboxylic acid is a chemical compound used as a chiral building block in the pharmaceutical industry . It is a D -α-amino acid , which means it can interact with various biological targets that recognize or metabolize amino acids.
Mode of Action
As a D -α-amino acid , it may participate in protein synthesis or other biochemical processes involving amino acids
Biochemical Pathways
As a D -α-amino acid , it might be involved in various biochemical pathways where amino acids play a role. More research is required to identify the exact pathways it affects and their downstream effects.
Result of Action
As a D -α-amino acid , it may have various effects depending on its specific targets and the biochemical pathways it affects.
Action Environment
Like other chemical compounds, its action and stability might be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
1-Methylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid), and as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . These interactions are crucial in various biochemical pathways and reactions.
Cellular Effects
1-Methylpiperidine-2-carboxylic acid influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to be a metabolite in species such as Mus musculus (house mouse) and is present in feces . This indicates its involvement in metabolic processes and its potential impact on cellular activities.
Molecular Mechanism
The molecular mechanism of 1-Methylpiperidine-2-carboxylic acid involves its interactions at the molecular level. It binds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a D-α-amino acid, it participates in various biochemical pathways and reactions . Its ability to act as both a Bronsted base and acid further highlights its versatile role in molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylpiperidine-2-carboxylic acid change over time. Its stability and degradation are important factors to consider. Studies have shown that it is a stable compound when stored at room temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 1-Methylpiperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. For example, in Mus musculus, it has been identified as a metabolite, suggesting its involvement in metabolic processes at varying concentrations .
Metabolic Pathways
1-Methylpiperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role as a D-α-amino acid indicates its participation in amino acid metabolism and related biochemical pathways .
Transport and Distribution
Within cells and tissues, 1-Methylpiperidine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. This distribution is crucial for its biochemical activity and function .
Subcellular Localization
The subcellular localization of 1-Methylpiperidine-2-carboxylic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .
属性
IUPAC Name |
1-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLZWSRHTULGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328968 | |
| Record name | 1-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7730-87-2 | |
| Record name | 1-Methyl-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)



![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)



![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
